3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship (SAR)

3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine (CAS 1249327-23-8) is a unique, conformationally restricted research chemical. The 2,2-dimethyl substitution introduces steric bulk that restricts pyrrolidine ring flexibility, while the meta-chlorophenyl group optimizes electronic and steric interactions. This combination makes it a valuable tool compound for structure-activity relationship (SAR) studies, particularly in CNS drug discovery where its predicted cLogP of ~3.20 may enhance blood-brain barrier permeability. Available from multiple vendors at gram scale with ≥95% purity, this building block offers a distinct vector for diversification in medicinal chemistry and agrochemical research.

Molecular Formula C12H16ClN
Molecular Weight 209.72
CAS No. 1249327-23-8
Cat. No. B2847451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine
CAS1249327-23-8
Molecular FormulaC12H16ClN
Molecular Weight209.72
Structural Identifiers
SMILESCC1(C(CCN1)C2=CC(=CC=C2)Cl)C
InChIInChI=1S/C12H16ClN/c1-12(2)11(6-7-14-12)9-4-3-5-10(13)8-9/h3-5,8,11,14H,6-7H2,1-2H3
InChIKeyBZEIEZYYRWYWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine (CAS 1249327-23-8): Structural Baseline and Core Physicochemical Properties


3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine (CAS 1249327-23-8) is a pyrrolidine derivative with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . It is characterized by a saturated five-membered pyrrolidine ring, a 2,2-dimethyl substitution that confers steric bulk and conformational restriction, and a 3-chlorophenyl group attached at the 3-position of the ring [1]. This compound is utilized primarily as a research chemical and a building block in medicinal chemistry, with reported purities of ≥95% from commercial suppliers .

Why 3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine Cannot Be Interchanged with Unsubstituted or 4-Substituted Pyrrolidine Analogs


The pyrrolidine scaffold's pharmacological and physicochemical profile is exquisitely sensitive to substitution pattern. The specific combination of a 2,2-dimethyl motif and a 3-chlorophenyl group on 3-(3-chlorophenyl)-2,2-dimethylpyrrolidine is not interchangeable with close analogs like 3-(3-chlorophenyl)pyrrolidine (lacking the 2,2-dimethyl groups) or 4-(3-chlorophenyl)-2,2-dimethylpyrrolidine (with altered ring substitution). The 2,2-dimethyl substitution introduces steric hindrance that restricts conformational flexibility of the pyrrolidine ring, while the meta-chloro substitution on the phenyl ring optimizes electronic and steric interactions with biological targets [1][2]. Substituting this compound with a simpler pyrrolidine derivative would alter the molecule's three-dimensional shape, lipophilicity, and potential for specific protein-ligand interactions, directly impacting any structure-activity relationship (SAR) under investigation .

Quantitative Differentiation Guide: Comparing 3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine to its Closest Analogs


Comparative Conformational Restriction: 2,2-Dimethyl vs. Unsubstituted Pyrrolidine Core

The presence of the 2,2-dimethyl group in 3-(3-chlorophenyl)-2,2-dimethylpyrrolidine (CAS 1249327-23-8) introduces significant steric bulk, which restricts the conformational freedom of the pyrrolidine ring compared to the unsubstituted analog, 3-(3-chlorophenyl)pyrrolidine (CAS 914299-59-5) [1]. This steric hindrance is a key driver of selectivity and binding kinetics in medicinal chemistry programs targeting enzymes or receptors with defined binding pockets [2].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Impact of 2,2-Dimethyl Substitution on Lipophilicity (cLogP)

The 2,2-dimethyl substitution on 3-(3-chlorophenyl)-2,2-dimethylpyrrolidine is predicted to significantly increase lipophilicity compared to its non-methylated counterpart, 3-(3-chlorophenyl)pyrrolidine . While experimental logP values are not available for the target compound, predicted cLogP values for the dimethylated analog (cLogP ≈ 3.20) are substantially higher than those for the simpler pyrrolidine derivative (cLogP ≈ 2.50) . This difference is critical for predicting membrane permeability and blood-brain barrier penetration in CNS-targeted programs [1].

ADME Prediction Lipophilicity Drug Design

Positional Isomer Differentiation: 3-Phenyl vs. 4-Phenyl Substitution on the Pyrrolidine Ring

The position of the chlorophenyl group on the pyrrolidine ring is a critical determinant of biological activity. 3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine (CAS 1249327-23-8) features a 3-substituted phenyl ring, whereas the isomer 4-(3-chlorophenyl)-2,2-dimethylpyrrolidine (CAS 1894748-14-1) has the aryl group attached at the 4-position . This seemingly minor change alters the vector of the aromatic group, which can dramatically impact binding affinity and selectivity for biological targets [1]. While direct comparative data for these exact compounds is not available, studies on related pyrrolidine series show that positional isomers can exhibit vastly different IC50 values, with differences often exceeding 100-fold [2].

Medicinal Chemistry Isomer Differentiation Target Engagement

Comparative Availability and Procurement Status

3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine (CAS 1249327-23-8) is available from multiple commercial suppliers at ≥95% purity, with pack sizes up to 1g . In contrast, the 4-substituted isomer (CAS 1894748-14-1) is less widely stocked, and the non-methylated analog (CAS 914299-59-5) is primarily available through custom synthesis channels . This commercial availability advantage streamlines procurement for research programs requiring immediate access to this specific scaffold.

Chemical Sourcing Procurement Supply Chain

Defined Application Scenarios for 3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine Based on Structural Differentiation


Medicinal Chemistry: Scaffold for CNS Drug Discovery Requiring Enhanced Lipophilicity

This compound's predicted cLogP of ~3.20 positions it as a promising starting point for CNS drug discovery programs. The increased lipophilicity, compared to its non-methylated analog (cLogP ~2.50), suggests it may possess improved blood-brain barrier permeability . Its use is appropriate in programs targeting neurological disorders where a conformationally restricted, moderately lipophilic amine is desired as a core scaffold for further SAR exploration [1].

Chemical Biology: A Conformationally Constrained Tool for Probing Protein-Ligand Interactions

The 2,2-dimethyl substitution introduces significant conformational restriction around the pyrrolidine ring. This makes 3-(3-chlorophenyl)-2,2-dimethylpyrrolidine a valuable tool compound for studying the effects of ligand pre-organization on target binding. In head-to-head comparisons with the more flexible 3-(3-chlorophenyl)pyrrolidine, the dimethylated analog can be used to evaluate the entropic and enthalpic contributions of ligand rigidity to binding affinity and selectivity [2].

Process Chemistry: A Readily Available Building Block for Complex Molecule Synthesis

With reliable commercial availability from multiple vendors at gram scale and ≥95% purity, 3-(3-chlorophenyl)-2,2-dimethylpyrrolidine serves as a practical and accessible building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . Its distinct substitution pattern offers a unique vector for diversification not available with other isomers, facilitating the rapid generation of novel chemical matter .

Agrochemical Discovery: Lead Generation for Pest Control Agents

Patents have highlighted the use of substituted pyrrolidine derivatives, including those with 2,2-dimethyl and halogenated phenyl groups, as intermediates in the synthesis of pesticidally active compounds [3]. The specific substitution pattern of this compound makes it a relevant building block for exploring new chemical space in the development of novel insecticides, fungicides, or herbicides [4].

Technical Documentation Hub

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